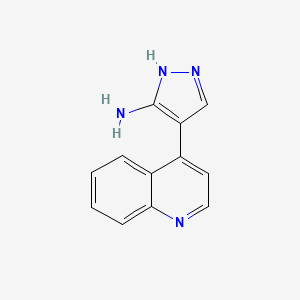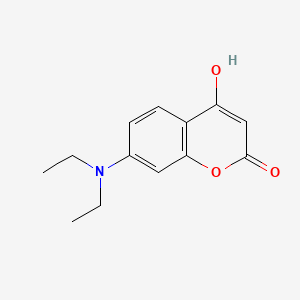![molecular formula C21H23N3O4 B583265 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine CAS No. 1798887-61-2](/img/no-structure.png)
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine, commonly known as PPMP, is a small molecule inhibitor. It belongs to the class of iminosugars, which are known to have a wide range of biological activities. It is used for proteomics research .
Physical And Chemical Properties Analysis
The molecular weight of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine is 395.41 g/mol . It is a solid substance that should be stored at 4° C .Applications De Recherche Scientifique
Synthesis and Chemical Applications
A study reported the synthesis of N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, which was condensed with several active hydrogen containing compounds including phthalimide. This synthesis showcases the utility of phthalimido compounds in creating anti-inflammatory agents (Rajasekaran, Sivakumar, & Jayakar, 1999).
Another research developed 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrating the relevance of complex morpholine derivatives in medicinal chemistry, particularly as neurokinin-1 receptor antagonists (Harrison et al., 2001).
A novel array of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines synthesized from morpholinophenyl compounds highlights their potential as pharmaceutical intermediates, showing various biological activities including antidiabetic, antiemetic, and antidepressant properties (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Materials Science and Engineering
- The study on vacuum vapour deposition of phthalimide and phthalanhydride derivatives on substrates indicates the utility of phthalimido compounds in materials science, particularly in creating specialized films and coatings (Zhavnerko, Kuchuk, & Agabekov, 1996).
Biological and Medicinal Research
Research on the evaluation of antibacterial and anticancer properties of poly(3-hydroxybutyrate) functionalized with different amino compounds, including morpholine, provides insight into the potential biomedical applications of such compounds (Abdelwahab et al., 2019).
A study on the synthesis of 5-aryl-4-acyl-3-hydroxy-1-morpholinoalkyl-3-pyrroline-2-ones, which possess weak antibacterial properties and exhibited antiamnesic and analgesic activities, underscores the pharmacological relevance of morpholine derivatives (Gein et al., 2007).
Dyeing and Textile Industry
- Research on the synthesis of arylazopyrazolo[1,5-a]pyrimidines and their application to synthetic fibers illustrates the use of morpholine derivatives in the dyeing industry, showcasing their versatility beyond pharmaceutical applications (Rangnekar & Puro, 2007).
Propriétés
Numéro CAS |
1798887-61-2 |
|---|---|
Nom du produit |
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine |
Formule moléculaire |
C21H23N3O4 |
Poids moléculaire |
381.432 |
Nom IUPAC |
2-[(2R)-2-hydroxy-3-(4-morpholin-4-ylanilino)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H23N3O4/c25-17(14-24-20(26)18-3-1-2-4-19(18)21(24)27)13-22-15-5-7-16(8-6-15)23-9-11-28-12-10-23/h1-8,17,22,25H,9-14H2/t17-/m1/s1 |
Clé InChI |
AGYFPPIMNXXXMS-QGZVFWFLSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |
Synonymes |
2-[(2R)-2-Hydroxy-3-[[4-morpholinyl)phenyl]amino]propyl]-1H-Isoindole-1,3(2H)-dione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



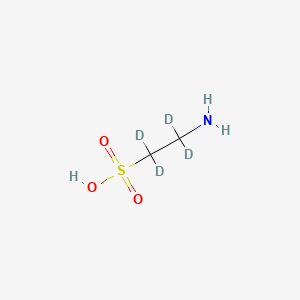
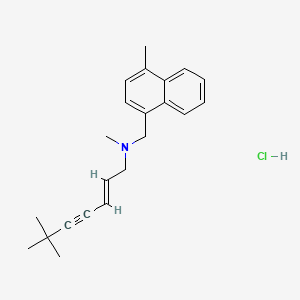
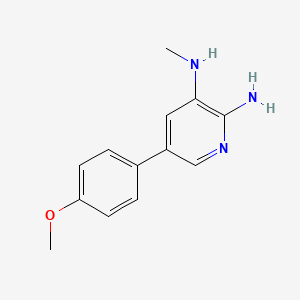
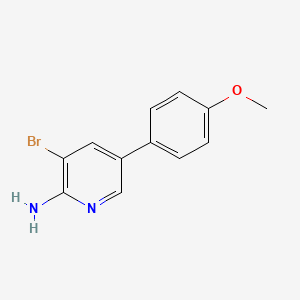
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B583191.png)
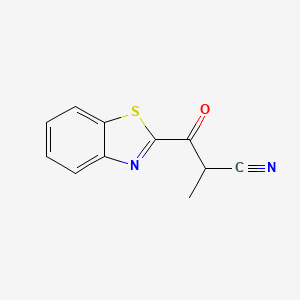
![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)
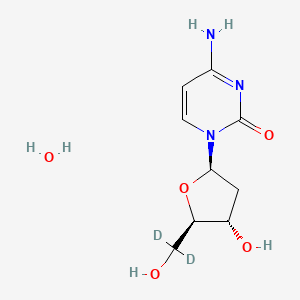
![5-Oxo-DL-proline-[d5]](/img/structure/B583199.png)
